molecular formula C32H33N5O10 B12291969 2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

Cat. No.: B12291969
M. Wt: 647.6 g/mol
InChI Key: NVHRBQOZEMFKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGC 945 is a novel tumor-selective thymidylate synthase inhibitor. It is specifically transported into tumors that overexpress the alpha-folate receptor. This compound is based on a cyclopenta[g]quinazoline structure and has shown significant potential in targeting cancer cells while minimizing toxicity to normal tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

BGC 945 is synthesized through a series of chemical reactions involving the formation of the cyclopenta[g]quinazoline core. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of BGC 945 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

BGC 945 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are intermediates that lead to the final BGC 945 compound. Each step is carefully controlled to ensure the correct functional groups are introduced and the desired structure is achieved .

Scientific Research Applications

BGC 945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying thymidylate synthase inhibition and receptor-mediated drug delivery.

    Biology: Investigated for its selective targeting of cancer cells overexpressing the alpha-folate receptor.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly ovarian cancer.

    Industry: Utilized in the development of targeted cancer therapies and diagnostic tools

Mechanism of Action

BGC 945 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is selectively transported into cancer cells via the alpha-folate receptor, which is overexpressed in certain tumors. Once inside the cell, BGC 945 inhibits thymidylate synthase, leading to the disruption of DNA synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BGC 945

BGC 945 is unique due to its high selectivity for the alpha-folate receptor and its potent inhibition of thymidylate synthase. Unlike other antifolates, BGC 945 has low affinity for the reduced-folate carrier, minimizing its uptake in normal tissues and reducing potential side effects .

Properties

IUPAC Name

2-[[4-carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHRBQOZEMFKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.